![molecular formula C17H20N2O6S B14503851 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 64433-50-7](/img/structure/B14503851.png)
3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with a diverse range of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxybutyl group, a phenoxy group, and a sulfamoylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxybutyl Group: This step involves the reaction of butanol with an appropriate reagent to introduce the hydroxy group.
Amination: The hydroxybutyl group is then reacted with an amine to form the hydroxybutylamino moiety.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group.
Sulfamoylbenzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxybutylamino moiety can form hydrogen bonds with target proteins, while the phenoxy and sulfamoyl groups can interact with hydrophobic and ionic sites, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyrate: A metabolite with similar hydroxybutyl structure.
Phenoxyacetic Acid: Contains a phenoxy group similar to 3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid.
Sulfanilamide: Contains a sulfamoyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64433-50-7 |
|---|---|
Molecular Formula |
C17H20N2O6S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-2-12(20)10-19-14-8-11(17(21)22)9-15(26(18,23)24)16(14)25-13-6-4-3-5-7-13/h3-9,12,19-20H,2,10H2,1H3,(H,21,22)(H2,18,23,24) |
InChI Key |
ADQMCKZRVXFWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)


![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
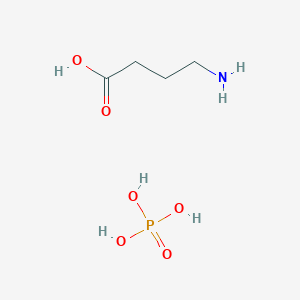
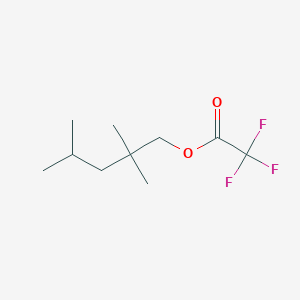
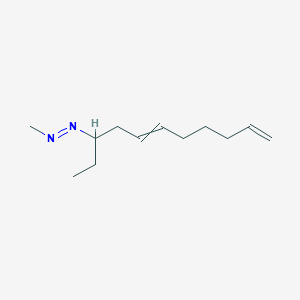
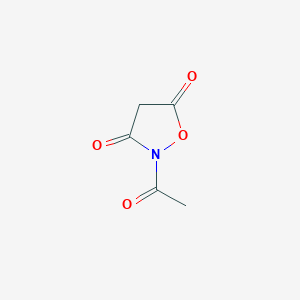
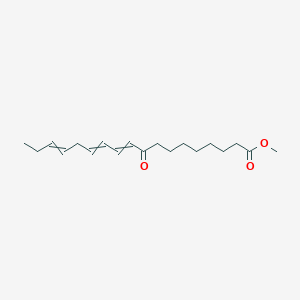
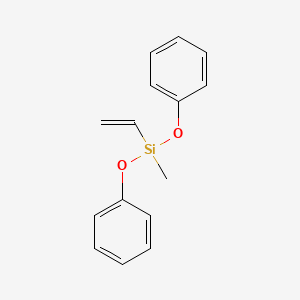
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
